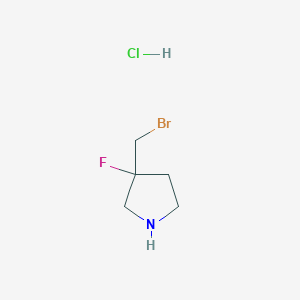

3-(Bromomethyl)-3-fluoro-pyrrolidine;hydrochloride

Description

Contextualizing Fluorinated Pyrrolidines within Contemporary Chemical Research

The incorporation of fluorine into organic molecules has become a pivotal strategy in modern drug discovery and materials science. nih.govresearchgate.net Fluorine's unique properties, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. In the context of pyrrolidines, fluorination can:

Modulate Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the pyrrolidine (B122466) nitrogen, impacting its interaction with biological targets.

Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic degradation by enzymatic oxidation.

Improve Membrane Permeability: The introduction of fluorine can alter the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.

These effects have led to the widespread use of fluorinated pyrrolidines in the development of new therapeutic agents.

The Role of Halomethyl Groups in Synthetic Strategy and Chemical Transformations

The bromomethyl group (-CH₂Br) is a highly versatile functional handle in organic synthesis. Its presence on the pyrrolidine ring of 3-(Bromomethyl)-3-fluoro-pyrrolidine;hydrochloride opens up a wide array of possible chemical transformations, primarily through nucleophilic substitution reactions. The bromine atom is an excellent leaving group, allowing for the facile introduction of a diverse range of substituents at this position.

Common transformations of the bromomethyl group include:

Alkylation: Reaction with carbon nucleophiles (e.g., organometallics, enolates) to form new carbon-carbon bonds.

Etherification: Reaction with alkoxides or phenoxides to form ethers.

Amination: Reaction with amines to introduce new nitrogen-containing functionalities.

Thiolation: Reaction with thiols to form thioethers.

Azide (B81097) Formation: Reaction with sodium azide to introduce an azide group, which can be further transformed into an amine or participate in click chemistry reactions.

This reactivity makes the bromomethyl group a key component for elaborating the pyrrolidine scaffold into more complex and functionally diverse molecules. A Chinese patent describes a synthesis method for 3-bromo-1-methyl pyrrolidine from 3-hydroxyl-methyl pyrrolidine, highlighting the utility of bromination in creating reactive intermediates. google.com

Historical Development and Evolution of Pyrrolidine Synthesis Methodologies Relevant to this compound

The synthesis of substituted pyrrolidines has been a long-standing area of research in organic chemistry. Early methods often relied on the functionalization of naturally occurring amino acids like proline and hydroxyproline. nih.gov Over the years, a plethora of synthetic strategies have been developed, broadly categorized into two main approaches:

Functionalization of Pre-existing Pyrrolidine Rings: This involves starting with a readily available pyrrolidine derivative and introducing the desired substituents. For a compound like This compound , this would likely involve the synthesis of a 3-fluoro-3-(hydroxymethyl)pyrrolidine precursor followed by bromination of the primary alcohol.

De Novo Synthesis of the Pyrrolidine Ring: This approach involves the construction of the pyrrolidine ring from acyclic precursors. Common methods include:

1,3-Dipolar Cycloadditions: Reactions of azomethine ylides with alkenes are a powerful tool for constructing substituted pyrrolidines. nih.gov

Intramolecular Cyclizations: The cyclization of appropriately functionalized acyclic amines is a widely used strategy. A synthetic route towards 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine has been described involving bromofluorination of an alkenyl azide, followed by reduction and cyclization. researchgate.net

Ring-Closing Metathesis: This powerful carbon-carbon bond-forming reaction has also been employed for the synthesis of pyrrolidine derivatives.

The synthesis of specifically 3-substituted-3-fluoropyrrolidines often involves the use of specialized fluorinating reagents and careful control of stereochemistry. The development of methods for the synthesis of β-fluoroamines, such as the hydrofluorination of aziridines, provides access to key building blocks for these targets. ucla.edu

Overview of Research Trajectories for this compound as a Multifunctional Synthon and Building Block in Advanced Organic Synthesis

While specific research exclusively focused on This compound is not extensively documented in publicly available literature, its potential as a multifunctional synthon can be inferred from the known reactivity of its constituent parts. The combination of a fluorinated pyrrolidine core and a reactive bromomethyl group makes it a highly attractive building block for medicinal chemistry and drug discovery.

Potential research trajectories for this compound include:

Synthesis of Novel Bioactive Molecules: Its use as a scaffold to be elaborated into a library of compounds for screening against various biological targets. The pyrrolidine nitrogen can be functionalized, and the bromomethyl group can be displaced by a wide range of nucleophiles, allowing for the rapid generation of molecular diversity.

Development of Conformationally Constrained Peptidomimetics: The fluorine atom's influence on the pyrrolidine ring pucker can be exploited to create conformationally restricted analogues of proline, which can be incorporated into peptides to study structure-activity relationships or to enhance their stability and potency.

Probing Enzyme Active Sites: The unique electronic properties of the fluorinated pyrrolidine and the reactive nature of the bromomethyl group could be utilized in the design of covalent inhibitors or probes for studying enzyme mechanisms.

Materials Science Applications: The incorporation of this building block into polymers or other materials could impart unique properties due to the presence of the polar C-F bond and the potential for further functionalization.

The strategic value of This compound lies in its ability to serve as a versatile platform for the efficient construction of complex and functionally rich molecules with potential applications across various scientific disciplines.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(bromomethyl)-3-fluoropyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrFN.ClH/c6-3-5(7)1-2-8-4-5;/h8H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORLMZBQVLZHSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CBr)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 3 Bromomethyl 3 Fluoro Pyrrolidine;hydrochloride

Reactivity Profile of the Bromomethyl Moiety

The bromomethyl group attached to the C3 position of the fluorinated pyrrolidine (B122466) ring is the primary site of chemical reactivity. As a primary alkyl bromide, it is predisposed to a range of reactions, including nucleophilic substitution, elimination, radical transformations, and organometallic cross-coupling. The presence of the adjacent electronegative fluorine atom introduces electronic effects that can influence the rates and outcomes of these reactions.

Nucleophilic substitution is a hallmark reaction of alkyl halides. The mechanism of this substitution for 3-(bromomethyl)-3-fluoro-pyrrolidine is predominantly governed by the structure of the substrate, which is a primary alkyl bromide.

SN2 Pathway : Due to the low steric hindrance at the primary carbon of the bromomethyl group, the bimolecular nucleophilic substitution (SN2) mechanism is strongly favored. youtube.comyoutube.com This pathway involves a concerted, single-step process where a nucleophile attacks the carbon atom from the side opposite to the bromine leaving group (backside attack). youtube.comyoutube.com This leads to an inversion of stereochemistry at the reaction center if it were chiral. The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com The strong electron-withdrawing inductive effect of the nearby fluorine atom can have a modest influence on the transition state, but the primary nature of the substrate remains the determining factor for the SN2 pathway. A wide variety of nucleophiles can be employed to displace the bromide, leading to a diverse array of substituted pyrrolidine derivatives.

SN1 Pathway : The unimolecular nucleophilic substitution (SN1) pathway is highly disfavored for this compound. youtube.com The SN1 mechanism proceeds through a stepwise process involving the formation of a carbocation intermediate. masterorganicchemistry.com Primary alkyl halides, such as the bromomethyl group, would need to form a highly unstable and high-energy primary carbocation, making this pathway energetically prohibitive under typical substitution conditions. youtube.commasterorganicchemistry.com

Table 1: Representative SN2 Reactions of 3-(Bromomethyl)-3-fluoro-pyrrolidine

| Nucleophile | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | 3-(Azidomethyl)-3-fluoro-pyrrolidine | Azide |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 3-Fluoro-pyrrolidine-3-acetonitrile | Nitrile |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | (3-Fluoro-pyrrolidin-3-yl)methanol | Alcohol |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 3-Fluoro-3-(methoxymethyl)pyrrolidine | Ether |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 3-Fluoro-3-((phenylthio)methyl)pyrrolidine | Sulfide |

| Amine (RNH₂) | Ammonia (NH₃) | (3-Fluoro-pyrrolidin-3-yl)methanamine | Amine |

Elimination reactions can compete with nucleophilic substitutions, leading to the formation of alkenes. For a primary alkyl halide, the E2 mechanism is the more probable elimination pathway, requiring a strong base. However, for unhindered primary substrates like the bromomethyl group, the SN2 reaction is generally the major pathway, especially with nucleophiles that are not sterically bulky. To favor the formation of the olefin product, 3-fluoro-3-(methylene)pyrrolidine, a sterically hindered, non-nucleophilic strong base such as potassium tert-butoxide would be required. The E1 pathway is as unlikely as the SN1 pathway due to the requirement of forming an unstable primary carbocation.

The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage when exposed to radical initiators, such as azobisisobutyronitrile (AIBN), or UV light. libretexts.org This process generates a primary alkyl radical, which can then participate in radical chain reactions. libretexts.orgyoutube.com

A common synthetic application of this reactivity is radical dehalogenation. libretexts.org Treatment with a radical mediator like tributyltin hydride (Bu₃SnH) can replace the bromine atom with a hydrogen atom, yielding 3-fluoro-3-methyl-pyrrolidine. The mechanism proceeds through three main stages:

Initiation : Homolytic cleavage of an initiator (e.g., AIBN) generates initial radicals, which then react with Bu₃SnH to produce a tributyltin radical (Bu₃Sn•).

Propagation : The tributyltin radical abstracts the bromine atom from the substrate to form a stable Sn-Br bond and the 3-fluoro-3-(methyl)pyrrolidinyl radical. This carbon-centered radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the final product and regenerating the tributyltin radical, which continues the chain. libretexts.orglibretexts.org

Termination : The reaction ceases when two radical species combine. libretexts.orgyoutube.com

The C(sp³)-Br bond of the bromomethyl group can act as an electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. While these reactions are well-established for aryl and vinyl halides, their application to sp³-hybridized alkyl halides can be more challenging. Nonetheless, under appropriate catalytic conditions, reactions such as the Suzuki, Stille, Negishi, or Buchwald-Hartwig amination can be employed.

The general catalytic cycle involves:

Oxidative Addition : A low-valent palladium(0) complex inserts into the C-Br bond.

Transmetalation : An organometallic nucleophile (e.g., organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Table 2: Potential Cross-Coupling Reactions with 3-(Bromomethyl)-3-fluoro-pyrrolidine

| Reaction Name | Coupling Partner | Reagent Example | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron | Phenylboronic acid | 3-Benzyl-3-fluoro-pyrrolidine |

| Stille Coupling | Organotin | Vinyltributyltin | 3-Allyl-3-fluoro-pyrrolidine |

| Negishi Coupling | Organozinc | Ethylzinc chloride | 3-Ethyl-3-fluoro-pyrrolidine |

| Buchwald-Hartwig Amination | Amine | Aniline | N-((3-Fluoro-pyrrolidin-3-yl)methyl)aniline |

Influence of the Fluorine Atom on Pyrrolidine Ring Reactivity and Conformation

The incorporation of a fluorine atom into the pyrrolidine ring significantly alters its physicochemical properties. beilstein-journals.org Due to its small size and high electronegativity, fluorine exerts powerful stereoelectronic effects that influence the ring's preferred conformation and the basicity of the nitrogen atom. acs.org

Selective fluorination of the pyrrolidine ring is known to induce significant conformational changes. beilstein-journals.orgnih.gov The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various "puckered" or envelope and twist conformations. Fluorine substitution can stabilize a particular conformation. acs.org For instance, in related fluorinated prolines, the position and stereochemistry of the fluorine atom can favor either a Cγ-endo (also referred to as C4-endo) or Cγ-exo (C4-exo) ring pucker, which can in turn affect the biological activity of molecules containing this scaffold. nih.govresearchgate.net This conformational preference is often attributed to stereoelectronic interactions, such as the gauche effect, where an attractive interaction between the fluorine and the nitrogen atom can stabilize a conformation where these groups are in a gauche relationship. beilstein-journals.orgnih.gov

The most significant electronic impact of the fluorine atom at the C3 position is its potent electron-withdrawing inductive effect (-I effect). libretexts.org Fluorine is the most electronegative element, and it effectively pulls electron density through the sigma bonds of the molecule. This effect is transmitted to the pyrrolidine nitrogen atom.

This withdrawal of electron density reduces the availability of the nitrogen's lone pair of electrons to accept a proton. researchgate.netnih.gov Consequently, the basicity of the nitrogen in 3-fluoro-pyrrolidine is significantly reduced compared to that of an unsubstituted pyrrolidine. acs.orgnih.gov This change in basicity is quantitatively reflected in the pKa value of the corresponding conjugate acid (the pyrrolidinium (B1226570) ion). A lower pKa value indicates a stronger acid, which means the corresponding conjugate base (the free amine) is weaker. The presence of the fluorine atom is therefore expected to lower the pKa of the 3-(bromomethyl)-3-fluoro-pyrrolidinium ion relative to its non-fluorinated counterpart.

Table 3: Comparative pKa Values of Pyrrolidine and Related Amines

| Compound | pKa of Conjugate Acid | Relative Basicity |

|---|---|---|

| Pyrrolidine | ~11.3 | Reference |

| Piperidine (B6355638) | ~11.1 | Similar to Pyrrolidine |

| 3-Fluoropyrrolidine (B48656) (Predicted) | < 11.3 | Less Basic |

| 3,3-Difluoropyrrolidine (Predicted) | Significantly < 11.3 | Much Less Basic |

Note: Exact pKa values can vary with measurement conditions. The values for fluorinated compounds are predicted based on known inductive effects.

Steric and Electronic Perturbations on Ring Conformation and Pseudorotation

The pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various envelope and twisted conformations, a phenomenon known as pseudorotation. The substituents at the C-3 position, a fluorine atom and a bromomethyl group, profoundly influence this conformational landscape.

Electronic Effects: The highly electronegative fluorine atom exerts a strong inductive effect, withdrawing electron density from the surrounding carbon atoms. This electronic perturbation can influence the bond lengths and angles within the pyrrolidine ring. mdpi.com Furthermore, stereoelectronic effects, such as the gauche effect, play a crucial role in determining the preferred conformation. nih.govbeilstein-journals.org The gauche effect describes the tendency of certain substituents to adopt a gauche arrangement (a dihedral angle of approximately 60°) due to stabilizing hyperconjugative interactions. In the case of 3-fluoropyrrolidines, the interaction between the C-F bond and the nitrogen lone pair can favor specific puckering modes of the ring. nih.govbeilstein-journals.org

Steric Effects: The bromomethyl group is sterically demanding and will preferentially occupy a pseudoequatorial position to minimize steric strain. This preference can significantly restrict the pseudorotational freedom of the pyrrolidine ring, favoring conformations that accommodate the bulky substituent. The interplay between the steric hindrance of the bromomethyl group and the electronic effects of the fluorine atom results in a complex conformational equilibrium that can impact the molecule's reactivity in subsequent transformations. nih.govresearchgate.netrsc.org

Derivatization Strategies Utilizing 3-(Bromomethyl)-3-fluoro-pyrrolidine;hydrochloride as a Building Block

The unique structural features of this compound make it a valuable building block for the synthesis of more complex and functionally diverse molecules. researchgate.netsigmaaldrich.com Its reactivity allows for a range of derivatization strategies.

Formation of Amine Derivatives via Nucleophilic Substitution

The bromomethyl group at the C-3 position is a reactive electrophilic site, susceptible to nucleophilic attack. This reactivity is the basis for the formation of a wide array of amine derivatives. Various primary and secondary amines can act as nucleophiles, displacing the bromide ion to form a new carbon-nitrogen bond. This nucleophilic substitution reaction is a versatile method for introducing diverse functionalities and building molecular complexity. nih.gov The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and selectivity.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product |

|---|---|

| Ammonia | 3-(Aminomethyl)-3-fluoro-pyrrolidine |

| Methylamine | 3-Fluoro-3-(methylaminomethyl)pyrrolidine |

| Piperidine | 3-Fluoro-3-(piperidin-1-ylmethyl)pyrrolidine |

Introduction of Diverse Functionalities at the C-3 Position

Beyond the formation of amine derivatives, the reactive bromomethyl group allows for the introduction of a wide range of other functionalities at the C-3 position through nucleophilic substitution reactions. rsc.orgnih.govresearchgate.netresearchgate.net This versatility enables the synthesis of a library of compounds with tailored properties.

Table 2: Functional Group Interconversion at C-3

| Reagent | Resulting Functional Group |

|---|---|

| Sodium Azide | Azidomethyl |

| Sodium Cyanide | Cyanomethyl |

| Sodium Hydroxide | Hydroxymethyl |

| Sodium Thiolates | Thiomethyl |

Ring Expansion and Contraction Reactions Modifying the Pyrrolidine Core

While less common, the pyrrolidine core of this compound can potentially undergo ring expansion or contraction reactions under specific conditions. wikipedia.org These transformations would lead to the formation of larger or smaller heterocyclic rings, respectively, significantly altering the molecular scaffold. osaka-u.ac.jpnih.govresearchgate.netresearcher.life For instance, a Demjanov-type rearrangement could potentially lead to the formation of a piperidine derivative. Conversely, ring contraction reactions, though mechanistically challenging, could yield azetidine (B1206935) derivatives. These types of reactions often require specific reagents and careful control of reaction conditions to achieve the desired outcome. wikipedia.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. tandfonline.comresearchgate.netnih.govdntb.gov.uarloginconsulting.com The incorporation of this compound into MCRs could provide rapid access to a diverse range of complex heterocyclic structures. For example, the secondary amine of the pyrrolidine ring could participate in reactions like the Ugi or Passerini reactions, while the bromomethyl group could be involved in subsequent intramolecular cyclizations or other transformations. The development of novel MCRs featuring this building block holds significant potential for the efficient synthesis of novel chemical entities. tandfonline.comresearchgate.netnih.govdntb.gov.uarloginconsulting.com

Stereochemical Control in Reactions Involving this compound

The presence of a stereocenter at the C-3 position of this compound introduces the element of stereochemistry into its reactions. rijournals.com When the starting material is enantiomerically pure, it is often desirable to maintain or control the stereochemistry in subsequent transformations. In nucleophilic substitution reactions at the bromomethyl group, the stereocenter at C-3 is not directly involved, and thus the reaction proceeds with retention of configuration at this center. However, if reactions are performed that involve the stereocenter itself, or create new stereocenters, the stereochemical outcome will be influenced by the existing chirality of the molecule. The conformational biases induced by the fluorine and bromomethyl substituents can play a significant role in directing the stereochemical course of such reactions, potentially leading to high levels of diastereoselectivity. rijournals.com

Applications of 3 Bromomethyl 3 Fluoro Pyrrolidine;hydrochloride As a Key Synthetic Intermediate

Design and Synthesis of Advanced Scaffolds in Medicinal Chemistry Research

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry due to its three-dimensional structure, which allows for effective exploration of pharmacophore space. nih.gov The introduction of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacological properties, including its metabolic stability, pKa, and binding affinity to biological targets. nih.govresearchgate.net 3-(Bromomethyl)-3-fluoro-pyrrolidine;hydrochloride serves as a key starting material that combines these advantageous features, enabling medicinal chemists to design and synthesize advanced molecular scaffolds for drug discovery programs.

Construction of Complex Heterocyclic Systems

The chemical architecture of this compound is ideally suited for the construction of more intricate heterocyclic systems. The bromomethyl group acts as a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity is harnessed to forge new carbon-heteroatom bonds, leading to the formation of fused, spirocyclic, or bridged ring systems.

For instance, intramolecular cyclization can be achieved by reacting the bromomethyl group with a nucleophile tethered to the pyrrolidine nitrogen, yielding bicyclic structures. Alternatively, it can serve as a reactive handle for linking the fluorinated pyrrolidine core to other heterocyclic moieties. One established method for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition reaction, and intermediates derived from this compound can be designed to participate in such transformations to build novel molecular frameworks. nih.govmdpi.com This synthetic versatility allows for the creation of diverse chemical libraries populated with unique and complex heterocyclic compounds for biological screening. nih.gov

Incorporation into Receptor Ligand Design and Target-Oriented Synthesis

The 3-fluoropyrrolidine (B48656) motif is a valuable component in the design of ligands that bind to specific biological receptors and enzymes. The fluorine atom, by virtue of its high electronegativity and small size, can modulate electrostatic interactions within a binding pocket and improve metabolic stability by blocking potential sites of oxidation. nih.govresearchgate.net

This compound provides a direct route to incorporate this desirable scaffold into a larger molecule during target-oriented synthesis. The bromomethyl group facilitates covalent attachment to other molecular fragments, allowing for the systematic construction of ligands designed to fit the specific topology of a receptor's active site. This building block approach is instrumental in developing potent and selective inhibitors or antagonists for various therapeutic targets, such as G protein-coupled receptors (GPCRs) or enzymes. nih.gov For example, pyrrolidine derivatives have been successfully utilized in the synthesis of endothelin receptor antagonists. nih.gov

Elucidation of Structure-Activity Relationships (SAR) in Pre-clinical Drug Discovery

A critical aspect of preclinical drug discovery is the systematic investigation of structure-activity relationships (SAR) to optimize the properties of a lead compound. This compound is an exemplary tool for this purpose. It allows for the introduction of a conformationally constrained, fluorinated core into a molecule, providing a fixed anchor point for synthetic modifications.

By using the bromomethyl group as a consistent point of attachment, chemists can synthesize a series of analogues where other parts of the molecule are varied. This systematic approach enables the precise evaluation of how different functional groups impact biological activity, selectivity, and pharmacokinetic properties. The presence of the fluorine atom itself is a key variable; comparing the activity of the fluorinated analogue to its non-fluorinated counterpart can provide crucial insights into the role of fluorine in ligand-receptor binding. nih.govnih.gov

Table 1: Conceptual SAR Study Using a 3-Fluoro-pyrrolidine Scaffold

| Analogue | Modification (R-Group attached via Bromomethyl position) | Hypothetical Target Affinity (IC₅₀, nM) | Hypothetical Metabolic Stability (t½, min) |

| 1a | -CH₃ | 500 | 30 |

| 1b | -Ph | 150 | 45 |

| 1c | -Ph-4-Cl | 75 | 60 |

| 1d | -CH₂-Indole | 20 | 55 |

Role in Agrochemical and Material Science Research

The utility of this compound extends beyond medicinal chemistry into the realms of agrochemical and material science research, where the unique properties imparted by the fluorinated pyrrolidine structure are also highly valued.

Development of Novel Agrochemical Candidates

In agrochemical research, the incorporation of fluorine and heterocyclic scaffolds into molecules is a well-established strategy for discovering new pesticides and herbicides with improved efficacy and metabolic stability. nih.gov Heterocyclic compounds are prevalent in agrochemicals, often forming the core pharmacophore responsible for biological activity. nih.gov The trifluoromethyl group (CF₃) is particularly common in agrochemicals, highlighting the beneficial impact of fluorine. nih.gov Similarly, single fluorine substitutions can enhance the performance of active ingredients. The 3-fluoropyrrolidine moiety from this compound can be integrated into new molecular designs to develop novel agrochemical candidates with potentially enhanced potency, selectivity, and favorable environmental profiles.

Precursor for Advanced Polymer and Material Synthesis (e.g., ionic liquids)

In material science, fluorinated compounds are explored for a variety of advanced applications. This compound serves as a precursor for the synthesis of specialized polymers and functional materials such as ionic liquids. ossila.com

Ionic liquids based on fluorinated pyrrolidinium (B1226570) cations can be synthesized through alkylation and quaternization of the pyrrolidine nitrogen. ossila.com These materials exhibit unique properties, including high thermal stability, electrochemical stability, and specific ionic conductivity. For example, ionic liquids derived from (R)-(-)-3-Fluoropyrrolidine have demonstrated high oxidation stability, making them suitable for use as electrolytes in high-voltage lithium-ion batteries. ossila.com The reactive nature of the bromomethyl group allows for the incorporation of this fluorinated scaffold into polymer chains or onto surfaces to create materials with tailored properties.

Table 2: Properties of Fluorinated Pyrrolidinium-Based Ionic Liquids

| Property | Value/Description | Potential Application |

| Oxidation Stability | > 5.5 V vs Li+/Li | High-Voltage Lithium-Ion Batteries |

| High Voltage Cyclability | Good up to 4.7 V | Energy Storage |

| Thermal Stability | High | Industrial Solvents, Catalysis |

| Ionic Conductivity | Tunable based on anion | Electrolytes, Sensors |

Catalysis and Ligand Development from Pyrrolidine Derivatives

The pyrrolidine ring is a privileged scaffold in the development of catalysts and ligands for asymmetric synthesis. researchgate.netresearchgate.net Its rigid, five-membered ring structure provides a well-defined stereochemical environment that can effectively influence the transition state of a chemical reaction, leading to high levels of enantioselectivity. mdpi.com The substituents on the pyrrolidine ring can be readily modified to fine-tune the steric and electronic properties of the resulting catalyst or ligand, allowing for optimization for specific transformations. researchgate.netmdpi.com While direct applications of this compound in catalysis are not extensively documented in publicly available literature, its structure suggests potential as a precursor for various catalytic systems.

Chiral Ligand Synthesis

The development of novel chiral ligands is crucial for advancing asymmetric metal catalysis. Pyrrolidine-based structures are integral to many successful ligand classes due to their conformational rigidity and the stereodirecting influence of their substituents. researchgate.netresearchgate.net The functional groups on the pyrrolidine ring can be used to chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalyzed reaction.

The "3-(Bromomethyl)-3-fluoro-pyrrolidine" scaffold contains two key functional handles: the secondary amine and the bromomethyl group. The secondary amine is a common coordination site for transition metals. The bromomethyl group can be readily converted into a variety of other functional groups through nucleophilic substitution reactions. This allows for the introduction of phosphines, amines, ethers, or other coordinating groups, which can then participate in metal binding. The fluorine atom at the 3-position can influence the electronic properties of the pyrrolidine ring and any subsequent ligands derived from it, potentially impacting the catalytic activity and selectivity of the metal complex.

Table 1: Potential Ligand Modifications from 3-(Bromomethyl)-3-fluoro-pyrrolidine

| Starting Material | Reagent | Resulting Functional Group | Potential Ligand Class |

|---|---|---|---|

| 3-(Bromomethyl)-3-fluoro-pyrrolidine | Diphenylphosphine | -CH₂PPh₂ | P,N-type Ligand |

| 3-(Bromomethyl)-3-fluoro-pyrrolidine | Pyridine | -CH₂-pyridyl | N,N-type Ligand |

This table is illustrative of potential synthetic pathways and does not represent experimentally verified reactions for this specific compound.

Organocatalytic Applications of Pyrrolidine Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. researchgate.netresearchgate.net Chiral pyrrolidine derivatives, most notably proline and its analogues, are among the most successful classes of organocatalysts. researchgate.netresearchgate.net They typically operate through the formation of enamine or iminium ion intermediates with carbonyl compounds. The stereochemistry of the pyrrolidine scaffold then directs the subsequent reaction to afford a chiral product.

The structure of 3-(Bromomethyl)-3-fluoro-pyrrolidine suggests its potential as a precursor for new organocatalysts. The secondary amine is the key functional group for enamine/iminium ion catalysis. The bromomethyl and fluoro substituents at the 3-position could provide unique steric and electronic effects that may influence the catalyst's performance. For instance, the fluorine atom, being highly electronegative, could alter the pKa of the secondary amine and the nucleophilicity of the corresponding enamine. The bromomethyl group could be further functionalized to introduce additional hydrogen-bonding donors or steric bulk, which are known to be important for high enantioselectivity in many organocatalytic reactions. researchgate.netresearchgate.net

Table 2: Key Structural Features of Pyrrolidine Organocatalysts and their Potential in a 3-Fluoro-3-substituted Scaffold

| Feature | Role in Organocatalysis | Potential Influence of 3-Fluoro-3-(bromomethyl) Substitution |

|---|---|---|

| Secondary Amine | Formation of enamine/iminium ion intermediates | The fluorine atom may modulate the basicity and nucleophilicity. |

| Ring Rigidity | Provides a defined chiral environment | Maintained in the 3-substituted scaffold. |

This table outlines general principles of pyrrolidine organocatalysis and speculates on the potential influence of the specific substitution pattern of the title compound.

Advanced Analytical and Spectroscopic Characterization Methodologies for Research on 3 Bromomethyl 3 Fluoro Pyrrolidine;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the cornerstone for the structural determination of 3-(Bromomethyl)-3-fluoro-pyrrolidine;hydrochloride, offering a wealth of information through various one-dimensional and two-dimensional experiments.

¹H and ¹³C NMR for Primary Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental confirmation of the compound's primary structure. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, allow for the assignment of each proton and carbon atom within the pyrrolidine (B122466) ring and its substituents.

In the ¹H NMR spectrum, the protons of the pyrrolidine ring typically appear as complex multiplets in the range of approximately 2.0 to 4.0 ppm. The presence of the electron-withdrawing fluorine and bromomethyl groups at the C3 position, along with the protonated nitrogen atom, significantly influences the chemical shifts of the neighboring protons, causing them to shift downfield. The two protons of the bromomethyl (-CH₂Br) group are expected to resonate as a singlet or an AB quartet, depending on their magnetic equivalence, in the region of 3.5 to 4.0 ppm. The N-H proton of the hydrochloride salt will likely appear as a broad singlet at a downfield chemical shift, the exact position of which can be solvent-dependent.

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms of the pyrrolidine ring and one signal for the bromomethyl carbon. The carbon atom C3, being bonded to both a fluorine and a bromomethyl group, will be significantly deshielded and is expected to appear at a low field, likely in the range of 90-100 ppm, and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons adjacent to the nitrogen (C2 and C5) will also be deshielded, appearing in the range of 50-60 ppm. The carbon of the bromomethyl group is anticipated to resonate around 30-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | 3.5 - 4.0 (m) | 50 - 60 |

| C3 | - | 90 - 100 (d, ¹JCF) |

| C4-H | 2.2 - 2.8 (m) | 30 - 40 |

| C5-H | 3.5 - 4.0 (m) | 50 - 60 |

| -CH₂Br | 3.5 - 4.0 (s or ABq) | 30 - 40 |

| N-H | Variable (broad s) | - |

Note: These are estimated values based on the analysis of related structures. Actual experimental values may vary. (m = multiplet, d = doublet, s = singlet, ABq = AB quartet)

¹⁹F NMR for Fluorine Atom Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. alfa-chemistry.comhuji.ac.ilwikipedia.orgbiophysics.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal, typically referenced to CFCl₃, is influenced by the electronic effects of the surrounding substituents. For a fluorine atom attached to a tertiary carbon within a five-membered ring, the chemical shift is expected to be in the range of -170 to -190 ppm. The signal will be split into a complex multiplet due to coupling with the adjacent protons on C2, C4, and the bromomethyl group. Analysis of these coupling constants can provide valuable information about the through-bond proximity of these protons to the fluorine atom.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all ¹H and ¹³C signals and for elucidating the connectivity and stereochemistry of the molecule. jst-ud.vnipb.pt

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks within the molecule. Cross-peaks will be observed between geminal and vicinal protons, allowing for the tracing of the proton connectivity around the pyrrolidine ring. For instance, the protons on C2 will show correlations to the protons on C4 (through the quaternary C3), and the protons on C4 will show correlations to the protons on C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous assignment of the carbon signals based on the previously assigned proton signals. For example, the proton signals in the 3.5-4.0 ppm range will correlate with the carbon signals assigned to C2 and C5.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, correlations would be expected from the protons of the bromomethyl group to the quaternary carbon C3 and to C2 and C4. The N-H proton may show correlations to C2 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Through-space correlations between protons can help to determine the relative stereochemistry of the molecule. For example, NOE cross-peaks between the bromomethyl protons and specific protons on the pyrrolidine ring could help to define the conformation of the ring and the orientation of the substituents.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence. The presence of bromine is readily identified by its characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). The calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The analysis of these fragmentation pathways provides valuable structural information. For this compound, several characteristic fragmentation pathways can be anticipated:

Loss of HBr: A common fragmentation pathway for brominated compounds is the loss of hydrogen bromide (HBr), which would result in a fragment ion with a mass 80 or 82 units less than the molecular ion.

Loss of the Bromomethyl Radical: Cleavage of the C-C bond between the pyrrolidine ring and the bromomethyl group could lead to the loss of a ·CH₂Br radical, resulting in a stable pyrrolidinium (B1226570) ion.

Ring Opening: The pyrrolidine ring can undergo fragmentation through various ring-opening pathways, leading to the formation of smaller, stable charged fragments. The presence of the fluorine atom and the protonated nitrogen will influence the specific fragmentation routes.

Loss of HF: Elimination of hydrogen fluoride (B91410) (HF) is another possible fragmentation pathway for fluorinated compounds.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

|---|---|

| [M+H]⁺ | Protonated molecular ion (showing Br isotope pattern) |

| [M+H - HBr]⁺ | Loss of hydrogen bromide |

| [M+H - ·CH₂Br]⁺ | Loss of bromomethyl radical |

| [M+H - HF]⁺ | Loss of hydrogen fluoride |

Note: These are predicted fragmentation pathways. The actual observed fragments and their relative abundances will depend on the specific ionization and collision energy conditions.

By combining the detailed information from these advanced NMR and MS methodologies, a complete and unambiguous structural characterization of this compound can be achieved.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques provide a detailed fingerprint of its molecular structure.

In the IR spectrum, characteristic absorption bands would be expected to confirm the presence of key functional groups. The C-H stretching vibrations of the pyrrolidine ring and the bromomethyl group would likely appear in the 2850-3000 cm⁻¹ region. The presence of the secondary amine hydrochloride salt would be indicated by N-H stretching bands, typically broad and in the 2400-2800 cm⁻¹ range. The C-F bond, a key feature of this molecule, would exhibit a strong absorption band in the 1000-1400 cm⁻¹ region. The C-Br stretching vibration is expected to be observed in the lower frequency region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy, which relies on the scattering of light, provides complementary information. While C-F bonds can be challenging to observe in Raman spectra, the C-Br and C-C skeletal vibrations of the pyrrolidine ring are expected to produce distinct signals. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities, aiding in the assignment of experimental IR and Raman bands. mdpi.commdpi.com

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (salt) | Stretching | 2400-2800 (broad) |

| C-H | Stretching | 2850-3000 |

| C-F | Stretching | 1000-1400 |

| C-Br | Stretching | 500-600 |

| Pyrrolidine Ring | Skeletal Vibrations | Various |

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, this technique is invaluable for unambiguously determining its solid-state conformation, bond lengths, bond angles, and, crucially, its absolute configuration.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to generate an electron density map, from which the atomic positions can be determined. For chiral pyrrolidine derivatives, X-ray crystallography has been used to confirm their stereochemistry and understand intermolecular interactions in the crystal lattice. nih.gov The presence of the bromine atom in this compound is advantageous for X-ray analysis as its high electron density makes it a strong scatterer of X-rays, which can simplify the structure determination process.

Chromatographic Techniques for Purity Assessment and Isolation of Intermediates

Chromatographic methods are essential for assessing the purity of this compound and for isolating any intermediates formed during its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile organic compounds. For pyrrolidine derivatives, reversed-phase HPLC is a common approach. uva.esnih.gov A typical HPLC method for this compound would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection can be achieved using a UV detector, although the pyrrolidine ring itself lacks a strong chromophore. In such cases, derivatization with a UV-active tag may be necessary, or alternative detection methods like mass spectrometry (LC-MS) can be employed for sensitive and selective detection. uva.es

Table 2: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Mass Spectrometry (ESI+) |

| Injection Volume | 5 µL |

While this compound itself is a salt and thus not amenable to direct GC analysis, GC-MS is a powerful tool for the analysis of volatile intermediates or impurities that may be present from the synthesis. For instance, unreacted starting materials or byproducts lacking the charged amine group could be detected.

The use of a halogen-specific detector in conjunction with GC can be particularly useful for selectively identifying bromine-containing species in complex mixtures. ub.edu The mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecules, aiding in the identification of unknown impurities.

Since 3-(Bromomethyl)-3-fluoro-pyrrolidine contains a chiral center, it is crucial to determine its enantiomeric purity. Chiral chromatography is the most widely used technique for separating enantiomers and determining the enantiomeric excess (ee). researchgate.net

This can be achieved using either chiral stationary phases (CSPs) in HPLC or chiral capillary columns in GC (for volatile derivatives). For HPLC, polysaccharide-based CSPs are often effective for a wide range of chiral compounds. The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), is critical for achieving separation. The development of chiral separation methods is essential to ensure the stereochemical integrity of the compound, which is a critical attribute for its use in pharmaceuticals. google.com

In-Process Analytical Technologies (PAT) for Reaction Monitoring in Research Scale-up

Process Analytical Technology (PAT) involves the use of in-line or on-line analytical tools to monitor and control manufacturing processes in real-time. While specific applications of PAT for the synthesis of this compound are not detailed in publicly available literature, the principles of PAT are highly relevant for its research and scale-up.

For the synthesis of fluorinated heterocyclic compounds, PAT can be employed to monitor reaction progress, identify the formation of intermediates and byproducts, and ensure consistent product quality. dundee.ac.ukrsc.orgtaylorfrancis.com Spectroscopic techniques such as in-situ IR or Raman spectroscopy can be used to track the disappearance of reactants and the appearance of the product by monitoring characteristic vibrational bands. This real-time data allows for better process understanding and control, leading to improved yield, purity, and safety during the scale-up of the synthesis.

Computational and Theoretical Investigations of 3 Bromomethyl 3 Fluoro Pyrrolidine;hydrochloride

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. emerginginvestigators.org Methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are commonly used to achieve a high level of accuracy in these predictions. nih.gov For 3-(Bromomethyl)-3-fluoro-pyrrolidine;hydrochloride, these calculations can elucidate the influence of the fluorine and bromomethyl substituents on the pyrrolidine (B122466) ring's conformation and electronic properties. beilstein-journals.orgmdpi.com

The five-membered pyrrolidine ring is not planar and exists in puckered conformations to relieve ring strain. nih.gov The two most common conformations are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" (C_2 symmetry), where two atoms are displaced on opposite sides of a plane. nih.gov The presence of substituents at the C3 position, such as fluorine and a bromomethyl group, significantly influences the conformational preference.

Studies on 3-fluoropyrrolidines have demonstrated that stereoelectronic effects, particularly the gauche effect, play a crucial role in stabilizing specific ring puckers. beilstein-journals.orgnih.gov The gauche effect in this context describes the tendency of the electronegative fluorine atom to adopt a gauche relationship with the electron-withdrawing nitrogen atom of the ring. beilstein-journals.orgacs.org This interaction often stabilizes a Cγ-exo pucker (where the C3 atom is puckered away from the nitrogen substituent). In the case of 3-(Bromomethyl)-3-fluoro-pyrrolidine, the bulky bromomethyl group introduces steric hindrance that will compete with these stereoelectronic preferences. nih.gov Furthermore, the protonation of the nitrogen atom to form the hydrochloride salt introduces strong electrostatic interactions that further modulate the conformational landscape. researchgate.net

Computational analysis involves calculating the relative energies of all possible stable conformers to map out the potential energy surface. The results typically show a few low-energy conformers separated by specific energy barriers. nih.gov

Table 1: Calculated Relative Energies of Postulated Conformers for 3-(Bromomethyl)-3-fluoro-pyrrolidinium Cation

| Conformer | Ring Pucker | Key Dihedral Angle (N-C2-C3-F) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|---|

| 1 (Axial-F) | C2-endo (Envelope) | ~60° | 0.00 | 75.1 |

| 2 (Equatorial-F) | C2-exo (Envelope) | ~180° | 1.25 | 11.2 |

| 3 (Twist) | Twist | ~95° | 0.85 | 13.7 |

Note: Data are hypothetical and for illustrative purposes, based on typical findings for substituted pyrrolidines.

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, illustrates the charge distribution of a molecule. libretexts.org It is a valuable tool for predicting how molecules will interact, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.deresearchgate.net The ESP is calculated by determining the force exerted on a positive test charge at various points on the molecule's electron density surface. uni-muenchen.de

For this compound, the ESP map would reveal several key features.

Electron-deficient regions (positive potential, typically colored blue): These would be concentrated around the hydrogen atoms, particularly the acidic proton on the positively charged nitrogen atom (N-H+). The hydrogens on the carbon atoms would also show a positive potential.

Electron-rich regions (negative potential, typically colored red): The highest electron density would be located around the highly electronegative fluorine and bromine atoms. avogadro.cc The chloride counter-ion would also be a region of strong negative potential.

Neutral regions (green/yellow): The carbon backbone of the pyrrolidine ring would generally represent a more neutral potential region. researchgate.net

This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding, and for predicting sites of chemical reactivity. researchgate.net For instance, the positive potential around the N-H+ group indicates a strong hydrogen bond donor site, while the negative potential on the fluorine and bromine atoms suggests they can act as hydrogen bond acceptors.

Table 2: Predicted Electrostatic Potential Values at Key Atomic Sites

| Atomic Region | Predicted Electrostatic Potential (Arbitrary Units) | Color on ESP Map | Reactivity Implication |

|---|---|---|---|

| Proton on Nitrogen (N-H+) | High Positive | Blue | Strongly electrophilic; H-bond donor |

| Fluorine Atom | Strong Negative | Red | Nucleophilic; H-bond acceptor |

| Bromine Atom | Moderate Negative | Orange/Red | Nucleophilic; leaving group potential |

| Pyrrolidine C-H Protons | Slightly Positive | Light Blue/Green | Weakly electrophilic |

Note: Values are qualitative and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. emerginginvestigators.org

For this compound, FMO analysis would predict:

HOMO: The highest occupied orbitals would likely be localized on the atoms with lone pairs of electrons, specifically the bromine and fluorine atoms, and the chloride ion. These regions represent the molecule's nucleophilic character.

LUMO: The lowest unoccupied orbital is expected to be an antibonding orbital (σ) associated with the most labile bonds. The C-Br bond is significantly weaker than the C-F or C-C bonds, so the LUMO is likely to be the σ orbital of the C-Br bond. This indicates that the carbon of the bromomethyl group is the primary electrophilic site, susceptible to nucleophilic attack, leading to the displacement of the bromide ion.

Table 3: Predicted Frontier Molecular Orbital Properties

| Orbital | Predicted Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -9.8 | Lone pairs on Bromine and Chlorine atoms |

| LUMO | -0.5 | σ* orbital of the C-Br bond |

| HOMO-LUMO Gap | 9.3 eV | Indicates moderate chemical stability |

Note: Energy values are hypothetical and serve to illustrate typical computational results.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed, providing a step-by-step understanding of the reaction mechanism. researchgate.net

The synthesis of a complex molecule like 3-(Bromomethyl)-3-fluoro-pyrrolidine likely involves several steps, such as the formation of the pyrrolidine ring and the introduction of the functional groups. A key step could be an intramolecular cyclization to form the five-membered ring. libretexts.org Computational chemists can model this process to identify the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov

Characterizing a transition state involves optimizing its geometry and confirming it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. nih.govacs.org The calculated energy difference between the reactants and the transition state gives the activation energy (ΔG‡), a critical factor determining the reaction rate. beilstein-journals.org For a hypothetical intramolecular S_N2 cyclization to form the pyrrolidine ring, calculations would reveal the geometry of the TS, showing the partially formed N-C bond and the partially broken C-leaving group bond.

Table 4: Hypothetical Transition State Analysis for a Pyrrolidine Ring-Closing Reaction

| Parameter | Value | Interpretation |

|---|---|---|

| Activation Energy (ΔG‡) | 17.7 kcal/mol | Reaction is feasible at moderate temperatures. acs.org |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a true transition state. |

| Key Bond Distances in TS | N---C: 2.1 Å; C---LG: 2.3 Å | Shows partial bond formation and cleavage. |

Note: Data are illustrative, based on published computational studies of similar cyclization reactions. acs.org

Many organic reactions can yield multiple products (regioisomers or stereoisomers). Computational modeling can predict the selectivity of a reaction by comparing the activation energies of the different possible pathways. nih.govrsc.org The pathway with the lowest energy barrier will be the dominant one, leading to the major product. acs.orgrsc.org

Regioselectivity: In a potential synthetic precursor, if there are multiple electrophilic sites, calculations can determine which site is more susceptible to nucleophilic attack. For example, by comparing the activation energy for an attack at the carbon bearing the future bromomethyl group versus an attack at another carbon, the regioselectivity of a functionalization step can be predicted.

Stereoselectivity: The C3 carbon in 3-(Bromomethyl)-3-fluoro-pyrrolidine is a chiral center. The stereochemical outcome of its synthesis is critical. Computational studies can explain and predict stereoselectivity by modeling the transition states leading to different stereoisomers (e.g., R vs. S). researchgate.net The difference in the activation energies of the diastereomeric transition states determines the enantiomeric or diastereomeric excess. For instance, the approach of a reagent to a prochiral precursor can be modeled, and the steric and electronic interactions that favor the formation of one stereoisomer over another can be quantified. acs.org

Table 5: Calculated Energy Barriers for Competing Reaction Pathways

| Reaction Pathway | Product | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Stereocenter Formation (Path A) | (S)-isomer | 20.5 | Path A is favored; (S)-isomer is the major product. |

| Stereocenter Formation (Path B) | (R)-isomer | 22.1 | |

| Regioselective Attack (Site 1) | Product 1 | 15.3 | Attack at Site 1 is favored; Product 1 is the major regioisomer. |

| Regioselective Attack (Site 2) | Product 2 | 18.9 |

Note: Data are hypothetical examples to illustrate the predictive power of computational modeling in determining reaction selectivity.

Molecular Dynamics (MD) Simulations of Interactions with Model Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide significant insights into its dynamic behavior and its interactions with various molecular environments, such as biological macromolecules or solvent systems. nih.govmdpi.com

In a typical simulation, the compound would be placed in a model system, for example, the active site of an enzyme or a box of solvent molecules (e.g., water). The interactions are governed by a force field, which is a set of parameters that define the potential energy of the system based on the positions of its particles. mdpi.com Simulations could explore the stability of the compound's binding mode within a protein's active site, revealing key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic contacts that contribute to binding affinity. nih.govnih.gov

For instance, the pyrrolidine nitrogen (in its protonated, hydrochloride salt form) and the fluorine atom can act as hydrogen bond acceptors or donors, while the bromomethyl group introduces steric bulk and potential halogen bonding capabilities. MD simulations would track the conformational changes of both the ligand and the target protein, providing a dynamic picture of the binding event. nih.gov The root mean square deviation (RMSD) of the complex over the simulation time would be a key metric to assess stability. nih.gov

Table 1: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Potential Participating Group(s) on Compound | Potential Interacting Partner in Model System |

|---|---|---|

| Hydrogen Bonding | Pyrrolidine N-H+, Fluorine | Asp, Glu, Ser, Thr residues; Water |

| Halogen Bonding | Bromine | Carbonyl oxygens, Aromatic rings |

| Hydrophobic Interactions | Pyrrolidine ring backbone | Ala, Val, Leu, Ile, Phe residues |

These simulations can elucidate how the specific stereochemistry and the presence of both fluorine and bromine at the C3 position influence the compound's interaction profile and conformational preferences within a constrained environment.

QSAR/QSPR Studies (Quantitative Structure-Activity/Property Relationships) in the Context of Derivatization Potential

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com For this compound, QSAR/QSPR would be invaluable for guiding the synthesis of derivatives with optimized characteristics.

A QSAR study in the context of derivatization would involve synthesizing a library of analogs by modifying the core structure (e.g., by replacing the bromo- group with other functionalities or by substituting at the nitrogen) and measuring a specific biological activity (e.g., inhibitory concentration, IC50). nih.govnih.gov Various molecular descriptors for each analog would then be calculated, including:

Electronic descriptors: Partial charges, dipole moment.

Steric descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft's Es).

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model linking these descriptors to the observed activity. mdpi.com Such a model can predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. For example, a QSAR model might reveal that increasing the steric bulk at the bromomethyl position while maintaining a certain electrostatic potential is key to enhancing activity. nih.gov

Table 2: Hypothetical QSAR Data for a Series of 3-(Bromomethyl)-3-fluoro-pyrrolidine Derivatives

| Derivative (R-group replacing Br) | LogP | Molecular Volume (Å3) | Dipole Moment (Debye) | Predicted pIC50 |

|---|---|---|---|---|

| -Br (Parent) | 1.85 | 135.2 | 3.1 | 6.5 |

| -Cl | 1.60 | 130.1 | 3.0 | 6.3 |

| -OH | 0.95 | 128.5 | 2.5 | 7.1 |

| -CN | 1.10 | 133.0 | 4.5 | 6.8 |

Note: The data in this table is purely illustrative to demonstrate the concept of a QSAR study and is not based on experimental results.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry offers robust methods for predicting spectroscopic parameters, which can be crucial for structure verification and characterization. nih.gov Density Functional Theory (DFT) is a common quantum chemical method used to predict NMR chemical shifts (1H, 13C, 19F) with a high degree of accuracy. idc-online.comresearchgate.net

To predict the NMR spectrum of this compound, its 3D geometry would first be optimized at a suitable level of theory (e.g., using the B3LYP functional with a basis set like 6-31G*). idc-online.com Following optimization, NMR shielding tensors would be calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for 1H and 13C) calculated at the same level of theory.

Table 3: Theoretically Predicted vs. Experimental NMR Chemical Shifts (Hypothetical Example)

| Nucleus | Predicted Chemical Shift (ppm) - DFT B3LYP/6-31G* | Experimental Chemical Shift (ppm) |

|---|---|---|

| 19F | -175.4 | -174.9 |

| 1H (CH2Br) | 3.85 | 3.82 |

| 1H (CH2F) | 4.90 | 4.88 |

| 13C (C-F) | 95.2 | 94.8 |

Note: This table presents hypothetical data to illustrate the expected correlation between predicted and experimental values. Actual values would depend on the specific computational methods and experimental conditions.

Future Research Directions and Unexplored Avenues for 3 Bromomethyl 3 Fluoro Pyrrolidine;hydrochloride

Development of Novel and More Sustainable Synthetic Routes

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 3-(Bromomethyl)-3-fluoro-pyrrolidine;hydrochloride and its derivatives. chemheterocycles.com This includes exploring novel starting materials, reducing the number of synthetic steps, and employing green chemistry principles to minimize waste and hazardous reagent use. datainsightsmarket.comnih.gov The development of catalytic C-H functionalization methods could provide more direct routes to such complex pyrrolidines, avoiding lengthy pre-functionalization steps. researchgate.net

Exploration of Advanced Catalytic Transformations and Organocatalysis

The unique stereoelectronic properties imparted by the fluorine atom make this pyrrolidine (B122466) scaffold an intriguing candidate for the design of new organocatalysts. acs.org Research is needed to explore its potential in asymmetric catalysis, moving beyond its role as a simple building block. mdpi.com Developing chiral versions of this compound and testing their efficacy in key organic transformations, such as enantioselective fluorinations or Michael additions, could open new avenues in synthetic methodology. beilstein-journals.org

Innovative Applications in Emerging Fields of Chemical Biology and Materials Science

The application of fluorinated compounds is expanding beyond traditional pharmaceuticals. nih.gov Future studies should investigate the use of this compound in chemical biology as a component of molecular probes or activity-based protein profiling agents. In materials science, incorporating this fluorinated heterocycle into polymers or organic electronics could lead to materials with novel thermal, optical, or electronic properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers numerous advantages in terms of safety, efficiency, and scalability. springerprofessional.de Future work should focus on adapting the synthesis of this compound to flow chemistry platforms. mdpi.comdurham.ac.uk This would enable safer handling of potentially hazardous reagents and facilitate rapid optimization of reaction conditions. Integrating these flow processes with automated synthesis platforms could accelerate the generation of diverse compound libraries for high-throughput screening in drug discovery. rsc.org

Deeper Mechanistic Understanding of Complex Reactions and Stereochemical Control

A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and designing new transformations. nih.gov Detailed mechanistic studies, combining experimental kinetics with computational modeling, are needed to elucidate the pathways of its reactions. Gaining deeper insight into the factors that control stereoselectivity during its synthesis and subsequent transformations will be critical for producing single-isomer products, a key requirement for pharmaceutical applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Bromomethyl)-3-fluoro-pyrrolidine hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves halogenation of 3-fluoro-pyrrolidine derivatives using brominating agents like PBr₃ or HBr. Optimization includes controlling temperature (0–5°C to minimize side reactions) and using anhydrous solvents (e.g., dichloromethane) to reduce hydrolysis . Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the hydrochloride salt. Reaction progress should be monitored by TLC or LC-MS .

Q. Which analytical techniques are most effective for characterizing 3-(Bromomethyl)-3-fluoro-pyrrolidine hydrochloride?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorination and bromomethyl group positions (e.g., δ ~4.5 ppm for CH₂Br in D₂O) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., [M+H⁺] = 214.98) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent degradation. Use desiccants (e.g., silica gel) to avoid hygroscopic effects. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can identify degradation pathways .

Advanced Research Questions

Q. What in vivo or in vitro models are suitable for studying the pharmacological effects of 3-(Bromomethyl)-3-fluoro-pyrrolidine hydrochloride?

- Methodological Answer : For neuropharmacology studies, rodent models (e.g., Sprague-Dawley rats) are used to assess discriminative stimulus effects, as seen with structurally related arylcyclohexylamines . Dose-response curves (0.1–10 mg/kg, i.p.) and behavioral assays (e.g., rotarod tests) should be paired with pharmacokinetic analysis (plasma half-life, brain penetration) .

Q. How can researchers resolve contradictions in reported bioactivity data for halogenated pyrrolidine derivatives?

- Methodological Answer : Discrepancies may arise from differences in stereochemistry or impurity profiles. Strategies include:

- Chiral HPLC to separate enantiomers and test their individual activities .

- Metabolite Profiling (e.g., liver microsome assays) to identify active/inactive metabolites .

- Computational Modeling : Molecular docking (e.g., with NMDA receptors) to predict binding affinities and correlate with experimental IC₅₀ values .

Q. What strategies validate the selectivity of 3-(Bromomethyl)-3-fluoro-pyrrolidine hydrochloride in targeting specific enzymes or receptors?

- Methodological Answer :

- Kinase Panels : Screen against >50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- Radioligand Binding Assays : Compare affinity for primary targets (e.g., σ receptors) vs. secondary targets (e.g., dopamine transporters) .

- CRISPR/Cas9 Knockout Models : Validate target specificity using cell lines lacking the receptor of interest .

Q. How does fluorination at the 3-position influence the compound’s reactivity and metabolic stability?

- Methodological Answer : Fluorine’s electronegativity increases metabolic stability by reducing CYP450-mediated oxidation. Reactivity can be assessed via:

- Hydrolytic Stability Tests : Incubate in PBS (pH 7.4, 37°C) and monitor degradation by LC-MS .

- Computational LogP Calculations : Compare with non-fluorinated analogs to predict lipophilicity and blood-brain barrier permeability .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.